Introduction: A Scaffold of Strategic Importance in Modern Chemistry
Introduction: A Scaffold of Strategic Importance in Modern Chemistry
An In-Depth Technical Guide to 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoroethyl group (-CH₂CF₃), in particular, offers a compelling combination of metabolic stability, lipophilicity, and unique electronic properties that can profoundly influence a molecule's biological activity and physicochemical characteristics.[1][2] When this moiety is paired with a methoxy (-OCH₃) group on an aromatic scaffold, as in 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene , the resulting structure becomes a highly versatile building block. The methoxy group not only modulates the electronic nature of the benzene ring but also serves as a key modulator of ligand-target binding, solubility, and metabolic pathways.[3][4]
This guide provides a comprehensive technical overview of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characterization, chemical reactivity, and the strategic rationale for its application in the development of novel chemical entities.
PART 1: Molecular Profile and Structural Elucidation
The foundational step in understanding any chemical entity is to define its core structure and properties. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is an aromatic compound characterized by a benzene ring substituted at the 1 and 3 positions with a methoxy and a 2,2,2-trifluoroethyl group, respectively.
Chemical Structure Diagram
Caption: Chemical structure of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
Core Chemical Data
| Property | Value | Source |
| CAS Number | 577742-69-9 | [5][6] |
| Molecular Formula | C₉H₉F₃O | [5] |
| Molecular Weight | 190.16 g/mol | [5] |
| Canonical SMILES | COC1=CC(=CC=C1)CC(F)(F)F | N/A |
| InChIKey | RCMJDIMTNJVPAN-UHFFFAOYSA-N | [7] |
PART 2: Synthesis Strategies and Mechanistic Considerations
The synthesis of (2,2,2-trifluoroethyl)arenes is a topic of significant research interest. Several robust methods have been developed, each with distinct advantages depending on the substrate and desired scale. The choice of synthetic route is critical and is dictated by factors such as starting material availability, functional group tolerance, and reaction efficiency.
Recommended Synthetic Pathway: SN2 Trifluoromethylation
A highly effective and versatile method for synthesizing the target compound involves the SN2-type trifluoromethylation of a corresponding benzyl halide. This approach, which utilizes the well-established Ruppert-Prakash reagent (CF₃SiMe₃), offers a transition-metal-free pathway to the desired product.[8][9]
The proposed synthesis begins with the commercially available 3-methoxybenzyl alcohol, which is first converted to 3-methoxybenzyl bromide. This intermediate is then subjected to trifluoromethylation.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound from 3-methoxybenzyl alcohol.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Methoxybenzyl Bromide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzyl alcohol (13.8 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Reaction: Slowly add a 48% aqueous solution of hydrobromic acid (22.6 mL, 0.2 mol) to the stirring solution.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, pour the mixture into 200 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxybenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene
Causality: This step leverages the in-situ generation of a nucleophilic "CF₃⁻" equivalent from the Ruppert-Prakash reagent, facilitated by a fluoride source like cesium fluoride (CsF). 1,2-Dimethoxyethane (DME) is an excellent solvent as it enhances the nucleophilicity of the trifluoromethyl anion while minimizing its decomposition.[8][9]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add cesium fluoride (CsF) (4.56 g, 30 mmol).
-
Reagents: Add anhydrous 1,2-dimethoxyethane (DME) (50 mL), followed by 3-methoxybenzyl bromide (4.02 g, 20 mmol) and trifluoromethyltrimethylsilane (CF₃SiMe₃) (4.4 mL, 30 mmol).
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction's completion via GC-MS or TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene.
PART 3: Physicochemical Properties and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The combination of the methoxy and trifluoroethyl groups results in a distinct spectroscopic fingerprint.
Physical Properties
| Property | Value (Predicted/Reported for Isomers) |
| Boiling Point | ~180-190 °C (Atm. pressure) |
| Density | ~1.2 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
Note: Experimental data for this specific isomer is not widely published; values are estimated based on related structures such as (2,2,2-Trifluoroethyl)benzene and various methoxybenzene derivatives.[10]
Spectroscopic Data (Predicted)
| Technique | Expected Signature |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (m, 1H, Ar-H), δ ~6.8-6.9 (m, 3H, Ar-H), δ 3.81 (s, 3H, -OCH₃), δ 3.35 (q, J ≈ 10.8 Hz, 2H, -CH₂CF₃). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -66.0 (t, J ≈ 10.8 Hz, 3F, -CH₂CF₃). The triplet arises from coupling to the adjacent -CH₂ protons.[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (Ar-C-O), δ ~132-135 (Ar-C-CH₂), δ ~130 (Ar-CH), δ ~126 (q, J ≈ 276 Hz, -CF₃), δ ~115-122 (Ar-CH), δ ~55 (-OCH₃), δ ~40 (q, J ≈ 30 Hz, -CH₂CF₃). The quartets for the ethyl carbons are due to coupling with the three fluorine atoms.[11] |
| MS (EI) | M⁺ at m/z 190. Fragments corresponding to loss of CF₃ (m/z 121) and the tropylium ion derived from the benzyl fragment are expected. |
Protocol: Compound Characterization
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) for NMR analysis. Prepare a dilute solution in dichloromethane for GC-MS analysis.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Use TMS as an internal standard for ¹H and ¹³C, and CFCl₃ as an external standard for ¹⁹F.
-
Mass Spectrometry: Inject the sample into a GC-MS system to determine the molecular weight and fragmentation pattern, confirming the mass of the parent ion.
-
Purity Analysis: Use GC-FID or HPLC with UV detection to assess the purity of the final product, which should ideally be >98%.
PART 4: Reactivity and Potential for Derivatization
The dual functionality of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene makes it a versatile platform for further chemical modification.
Key Reaction Pathways
-
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) will primarily occur at the C2, C4, and C6 positions, providing a route to polysubstituted analogs.
-
Defluorinative Functionalization: The trifluoroethyl group is not inert. Under the influence of a strong base, it can undergo elimination of hydrogen fluoride (HF) to generate a gem-difluorostyrene intermediate. This reactive species can then be trapped by various nucleophiles, offering a pathway to novel monofluoro- and difluoro-alkene derivatives.[12]
Reaction Pathway Diagram: Defluorinative Functionalization
Caption: Base-catalyzed defluorinative functionalization pathway.
PART 5: Significance in Drug Discovery and Medicinal Chemistry
The true value of a scaffold like 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene lies in the synergistic benefits its constituent functional groups impart to potential drug candidates.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: The trifluoroethyl group increases the lipophilicity of the molecule (Hansch π value for CF₃ is +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[2] This property is crucial for targeting intracellular proteins or the central nervous system.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities, potentially improving target binding or altering pharmacokinetic properties.
-
Methoxy Group as a Bioactive Modulator: The methoxy group is prevalent in numerous approved drugs. It can act as a hydrogen bond acceptor, occupy hydrophobic pockets, and its metabolic O-demethylation can be a key step in drug clearance or activation.[3][4] Its position on the ring influences the overall electronic properties and provides a vector for optimizing ligand-receptor interactions.
The combination of these features makes this molecule an attractive starting point for developing inhibitors, modulators, or probes in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.
PART 6: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is more than just a simple aromatic compound; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through established organofluorine chemistry methodologies, and its structure offers a unique combination of metabolic stability, modulated electronics, and versatile handles for further derivatization. For researchers and drug development professionals, this molecule represents a valuable platform for the rational design of next-generation therapeutics and advanced materials.
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